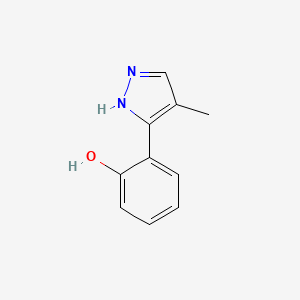

2-(4-Methyl-1H-pyrazol-3-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94268-36-7 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(4-methyl-1H-pyrazol-5-yl)phenol |

InChI |

InChI=1S/C10H10N2O/c1-7-6-11-12-10(7)8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,11,12) |

InChI Key |

ZLUHTRJGKZXYEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NN=C1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 2 4 Methyl 1h Pyrazol 3 Yl Phenol

Direct Synthetic Routes to 2-(4-Methyl-1H-pyrazol-3-yl)phenol and Its Structural Analogues

The creation of the this compound core and its related structures can be achieved through several direct synthetic pathways. These methods primarily involve the formation of the pyrazole (B372694) ring from acyclic precursors that already contain the phenolic moiety.

Condensation Reactions for Pyrazole-Phenol Core Formation

A primary and widely utilized method for synthesizing pyrazole rings is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.govnih.gov For the synthesis of this compound, this involves the reaction of a suitably substituted 1-(2-hydroxyphenyl)-1,3-butanedione with hydrazine.

A common precursor for this synthesis is a chromone (B188151) derivative, specifically 3-substituted chromones. The reaction of chromones with hydrazine hydrate (B1144303) leads to the opening of the pyrone ring followed by cyclization to form the 3(5)-(2-hydroxyphenyl)pyrazole. muni.czasianpubs.org For instance, the reaction of 3-benzylchromones with hydrazine hydrate in pyridine (B92270) has been shown to produce 3(5)-(2-hydroxyphenyl)pyrazoles. muni.cz The reaction of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one with hydrazine hydrate in ethanol (B145695) under reflux yields 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol. jpionline.org

Similarly, chalcones, which are α,β-unsaturated ketones, serve as effective precursors. The reaction of a chalcone (B49325) derived from a substituted o-hydroxy acetophenone (B1666503) with hydrazine can yield pyrazoline derivatives, which can then be oxidized to the corresponding pyrazole. ajgreenchem.comresearchgate.net In some cases, the reaction of a chromonyl chalcone with hydrazine hydrate in an alcohol medium results in the opening of the pyrone ring to form a pyrazole derivative, leaving the chalcone portion intact. asianpubs.org

Table 1: Examples of Condensation Reactions for Pyrazole-Phenol Synthesis

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 3-Substituted Chromones | Hydrazine Hydrate | 3(5)-(2-Hydroxyphenyl)pyrazoles | muni.czasianpubs.org |

| o-Hydroxy Acetophenone-derived Chalcones | Hydrazine Hydrate | Pyrazolines (oxidized to Pyrazoles) | ajgreenchem.comresearchgate.net |

| 7-Chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | Hydrazine Hydrate, Ethanol | 5-Chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | jpionline.org |

Cyclization Approaches Utilizing Precursors for Pyrazole Ring Synthesis

Cyclization reactions provide another versatile route to the pyrazole-phenol core. These methods often involve the in-situ formation of an intermediate that subsequently cyclizes to form the pyrazole ring. A one-pot synthesis can be achieved by reacting substituted o-hydroxy acetophenones with a pyrazole-4-carbaldehyde to form a chalcone, which is then treated with hydrazine to yield a pyrazoline that can be further processed. researchgate.net

Another approach involves the use of α,β-alkynic aldehydes which react with hydrazines to form α,β-alkynic hydrazones in situ. These intermediates can then undergo cyclization to form the pyrazole ring. mdpi.com The use of o-alkynylchalcones reacting with hydrazine provides a straightforward method for synthesizing a variety of pyrazole derivatives under mild conditions. rhhz.net

Regioselective Synthesis of Hydroxyarylated Pyrazole Derivatives

Achieving regioselectivity in the synthesis of substituted pyrazoles is a significant challenge, particularly when using substituted hydrazines, which can lead to a mixture of isomers. scholaris.ca However, specific methods have been developed to control the regiochemical outcome.

One novel approach involves the reaction of pyrazole N-oxides with arynes under mild conditions to regioselectively produce C3-hydroxyarylated pyrazoles. scholaris.canih.govacs.org This method is notable because it does not require the C4 and C5 positions of the pyrazole to be substituted to achieve regioselectivity. scholaris.canih.gov

The Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyls, is a classic method, but it often suffers from poor regioselectivity with substituted hydrazines. scholaris.ca To address this, researchers have explored various catalysts and reaction conditions. For example, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce pyrazoles with high yields and regioselectivity. mdpi.com

Functionalization and Structural Modification Strategies for the this compound Core

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships or to fine-tune its properties for various applications.

Strategic Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the this compound core is a key site for functionalization. Classical derivatization strategies for phenols, such as acylation and alkylation, can be applied to modify this group. rhhz.netnih.gov

Selective modification of the phenolic hydroxyl in the presence of other reactive sites, such as the pyrazole NH, is an important consideration. The acidity difference between the phenolic OH and the pyrazole NH allows for selective deprotonation and subsequent reaction. The phenolic hydroxyl is generally more acidic and can be selectively deprotonated under appropriate basic conditions, allowing for targeted alkylation or acylation. rhhz.net

The introduction of substituents on the phenolic hydroxyl can significantly alter the molecule's properties. For example, adding non-polar phenyl or methylbenzyl groups to the hydroxyl of a pyrazole-substituted resorcinol (B1680541) derivative showed significant inhibitory potential against a particular enzyme, while polar moieties resulted in decreased activity. researchgate.net This highlights the importance of strategic modification of the phenolic hydroxyl group in tuning the biological activity of these compounds.

Targeted Substitutions on the Pyrazole Ring for Enhanced Properties

The strategic introduction of various substituents onto the pyrazole ring of this compound and related pyrazole-containing scaffolds is a key strategy for modulating their chemical and biological characteristics. The positions on the pyrazole ring exhibit different reactivity, with positions 3 and 5 being deactivated to electrophilic substitution due to the adjacent electron-withdrawing nitrogen atoms, which in turn facilitates nucleophilic attack at these sites. nih.gov The N-unsubstituted pyrazoles can act as both proton donors and acceptors, and the acidity of the N-H group can be increased by the presence of electron-donating groups on the ring. nih.gov

The modification of the pyrazole ring has proven crucial in the development of targeted therapies, such as protein kinase inhibitors. For instance, the introduction of a methyl group on the pyrazole ring can significantly enhance potency and contribute to a slow dissociation from the target protein. nih.gov In the development of Janus kinase (JAK) inhibitors, an ortho substitution on the pyrazole ring at position 3 was found to be important for achieving selectivity for JAK1 over JAK2. nih.gov

Furthermore, the addition of different substituents to the nitrogen atom of the pyrazole ring has been explored to improve properties like in vivo clearance. While N-alkylation of pyrazoles can lead to high potency, it may also result in a high efflux rate. nih.gov The non-methylated nitrogen of a pyrazole ring can also participate in crucial hydrogen bonding interactions with target proteins, as seen in the docking of an Akt1 inhibitor where it accepts a hydrogen bond from the protein backbone. nih.gov

Systematic derivatization studies have shown that even seemingly minor changes to the substituents on the pyrazole ring can have a significant impact on biological activity. For example, in a series of 3,4,5-substituted pyrazoles, replacing a phenyl group at the 3(5)-position with a smaller methyl or a larger benzyl (B1604629) group led to a decrease in inhibitory activity against meprin α. scispace.com Conversely, a cyclopentyl substituent at the same position resulted in similar activity to the original phenyl-substituted compound, highlighting the specific spatial and electronic requirements of the binding pocket. scispace.com

The following table summarizes the effects of targeted substitutions on the pyrazole ring on the properties of the resulting derivatives:

| Parent Compound Scaffold | Substitution on Pyrazole Ring | Observed Effect | Reference |

| Thieno[3,2-d]pyrimidin-4(3H)-one | 3-methylpyrazole | Significantly enhanced potency as a Cdc7 inhibitor. | nih.gov |

| 2-amino-pyrimidine | Ortho substitution at position 3 | Important for JAK1 selectivity over JAK2. | nih.gov |

| 4-amino-thienopyridine | Substitution at position 4 | Improved AurB inhibitory potency. | nih.gov |

| 3,5-diphenylpyrazole | Methyl or benzyl group at position 3(5) | Decreased inhibitory activity against meprin α. | scispace.com |

| 3,5-diphenylpyrazole | Cyclopentyl group at position 3(5) | Similar inhibitory activity against meprin α compared to the phenyl-substituted compound. | scispace.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Methyl 1h Pyrazol 3 Yl Phenol Systems

X-ray Crystallographic Analysis of 2-(4-Methyl-1H-pyrazol-3-yl)phenol and Its Derivatives

X-ray crystallography stands as a powerful tool for the definitive determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in providing a detailed understanding of the molecular conformation, intermolecular interactions, and crystal packing of this compound and its analogs.

Interactive Data Table: Dihedral Angles in this compound Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol | Pyrazole (B372694) | Methoxyphenyl | 16.83(5) |

| 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol | Pyrazole | Phenyl | 48.97(4) |

| 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol | Pyrazole | Hydroxyphenyl | 51.68(4) |

| 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | Pyrazol-5-ol | Phenyl | 34.80(11) |

| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | Pyrazole 1 | Pyrazole 2 | 50.7(2) |

| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | Pyrazole 1 | Pyrazole 3 | 71.2(3) |

| 4-[Tris(1H-pyrazol-1-yl)methyl]phenol | Pyrazole 2 | Pyrazole 3 | 95.8(2) |

The solid-state architecture of these compounds is governed by a variety of non-covalent interactions. A predominant feature is the presence of O-H···N hydrogen bonds, where the hydroxyl group of the phenol (B47542) ring interacts with a nitrogen atom of the pyrazole ring. iucr.orgresearchgate.net This interaction is crucial in the crystal packing of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol. iucr.orgresearchgate.net In some derivatives, molecules associate into dimers through pairs of intermolecular O-H···N hydrogen bonds. nih.govutexas.edu

Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in derivatives of this compound. For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been found to exist as two distinct polymorphs, a block-like form and a tabular form, when crystallized from the same solvent system. mdpi.com The structural variability can also be influenced by the presence of different substituents. For instance, steric effects of substituents on the phenol-pyrazole framework are important for the structural diversity of their coordination compounds. researchgate.net The specific hydrogen bonding patterns, such as the formation of dimers or catemers, are also dependent on the substitution pattern and the crystal packing environment.

Comprehensive Spectroscopic Investigations

Spectroscopic techniques provide valuable insights into the structural features and bonding characteristics of molecules in both solid and solution states. NMR and FT-IR spectroscopy have been extensively used to characterize this compound and its derivatives.

¹H and ¹³C NMR spectroscopy are indispensable tools for the elucidation of the molecular structure of organic compounds. In the ¹H NMR spectra of pyrazole derivatives, characteristic signals for the pyrazole and phenol protons can be readily identified. For example, in 5-methyl-2-(1H-pyrazol-3-yl)phenol, the two protons on the pyrazole ring appear as doublets. rsc.org The phenolic hydroxyl proton typically appears as a broad singlet, which is exchangeable with D₂O. The chemical shifts of the aromatic protons are influenced by the nature and position of substituents on the rings. jmchemsci.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole and phenol rings are consistent with their electronic environment. rsc.orgmdpi.com For instance, the carbon atoms of the pyrazole ring in a derivative were observed in the range of δ 168.2 to 98.1 ppm. mdpi.com

Interactive Data Table: Representative NMR Data for this compound Analogs

| Compound | Spectroscopy | Solvent | Chemical Shift (δ, ppm) and Assignment |

| 5-methyl-2-(1H-pyrazol-3-yl)phenol | ¹H NMR | CDCl₃ | 10.20 (s, 2H), 7.59 (d, J = 2.4 Hz, 1H), 7.47 (d, J = 7.9 Hz, 1H), 6.87 (s, 1H), 6.74 (d, J = 7.8 Hz, 1H), 6.67 (d, J = 2.4 Hz, 1H) |

| 1-Phenyl-1H-pyrazol-3-yl acetate | ¹H NMR | CDCl₃ | 7.83 (d, J=2.5 Hz, 1H, pyrazole H-5), 7.62 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.26 (m, 1H, Ph H-4), 6.36 (d, J=2.5 Hz, 1H, pyrazole H-4), 2.32 (s, 3H, COCH₃) |

| 1-Phenyl-1H-pyrazol-3-yl acetate | ¹³C NMR | CDCl₃ | 167.9 (C=O), 156.4 (pyrazole C-3), 139.6 (Ph C-1), 129.4 (Ph C-3,5), 127.7 (pyrazole C-5), 126.4 (Ph C-4), 118.6 (Ph C-2,6), 98.8 (pyrazole C-4), 20.9 (CH₃) |

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. In the FT-IR spectra of this compound derivatives, characteristic absorption bands are observed. A broad band in the region of 3200–3500 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the pyrazole ring also appears in this region. jmchemsci.com

The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are generally observed in the 1400–1600 cm⁻¹ region. derpharmachemica.com The C-O stretching vibration of the phenol group gives rise to a band around 1250 cm⁻¹. The out-of-plane C-H bending vibrations of the aromatic rings appear in the region of 750–900 cm⁻¹. derpharmachemica.com Theoretical calculations using methods like Density Functional Theory (DFT) have been employed to assign the vibrational frequencies and show good agreement with experimental data. derpharmachemica.comstrath.ac.uk

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound Systems

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| O-H Stretching (Phenol) | 3200–3500 | |

| N-H Stretching (Pyrazole) | ~3132 | rsc.org |

| C-H Stretching (Aromatic) | 3000–3100 | derpharmachemica.com |

| C-H Stretching (Methyl) | 2850–3000 | derpharmachemica.com |

| C=C/C=N Stretching (Aromatic/Pyrazole) | 1400–1600 | derpharmachemica.com |

| C-O Stretching (Phenol) | ~1250 | |

| C-H Out-of-Plane Bending | 750–900 | derpharmachemica.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic transitions within the molecular structure of this compound and its derivatives. This method provides valuable insights into the conjugated systems formed by the pyrazole and phenol rings.

The electronic absorption spectra of pyrazole derivatives are characterized by absorption bands that are attributable to π→π* and n→π* transitions. For instance, studies on related pyrazole compounds have identified absorption bands around 234 nm, which are consistent with typical π→π* transitions in aromatic systems. researchgate.net These transitions are associated with the excitation of electrons from the highest occupied molecular orbital (HOMO) to various unoccupied molecular orbitals, such as LUMO+3 and LUMO+4. researchgate.net

Another significant absorption band for related structures is often observed at higher wavelengths, such as 335 nm. This band is attributed to transitions involving the HOMO and lower unoccupied molecular orbitals like LUMO+2. researchgate.net The specific wavelengths and intensities of these absorption bands are influenced by the solvent and the substituents attached to the pyrazole and phenol rings. nih.gov For example, the introduction of an azomethine ylide moiety into a related pyrazole ring system can lead to a longer π-system, resulting in an electronic transition that corresponds to photons in the visible region of the spectrum. mdpi.com

Theoretical calculations, often employing density functional theory (DFT), are frequently used to complement experimental UV-Vis data. These calculations help in assigning the observed electronic transitions to specific molecular orbitals. researchgate.netstrath.ac.uk Good agreement is often found between experimentally observed spectra and those calculated theoretically, validating the interpretation of the electronic transitions. strath.ac.uk

Table 1: Experimental and Theoretical UV-Vis Absorption Data for Related Pyrazole Systems

| Compound Series | Experimental λmax (nm) | Theoretical λmax (nm) | Assigned Transition | Reference |

| Pyrazole Schiff Bases | ~234 | - | π→π* | researchgate.net |

| Pyrazole Schiff Bases | ~335 | - | HOMO-2→LUMO, HOMO→LUMO+2 | researchgate.net |

Note: This table is illustrative and based on data for structurally related pyrazole compounds, not specifically this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogues. This technique provides definitive confirmation of the compound's molecular formula and offers clues about its structural components.

High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the precise mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. For various substituted pyrazole phenol compounds, the molecular ion peak [M]+ or the protonated molecule [M+H]+ is readily observed, confirming their respective molecular weights. For example, the HRMS (ESI) of 2-(1-benzyl-1H-pyrazol-3-yl)-3-methoxyphenol showed an [M+H]+ peak at m/z 281.1287, consistent with its calculated mass. scholaris.ca Similarly, for 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol, the molecular ion peak [M]+ was found at m/z 208.0402. scholaris.ca

The fragmentation patterns observed in the mass spectra provide further structural information. The fragmentation of the pyrazole and phenol rings, along with the cleavage of bonds connecting substituents, leads to a series of characteristic fragment ions. While specific fragmentation data for this compound is not detailed in the provided results, studies on related structures indicate common fragmentation pathways. For instance, in a platinum complex containing a 2-(4-methylpyrazol-1-yl)phenyl ligand, mass spectrometry was crucial for confirming the structure of the final complex. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for Related Pyrazole Phenol Derivatives

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

| 5-fluoro-2-(1H-pyrazol-3-yl)phenol | [M]+ | 178.05 | 178.10 | rsc.org |

| 5-methoxy-2-(1H-pyrazol-3-yl)phenol | [M]+ | 190.20 | 190.14 | rsc.org |

| 5-methyl-2-(1H-pyrazol-3-yl)phenol | [M]+ | 174.20 | 174.99 | rsc.org |

| 2-(1-benzyl-1H-pyrazol-3-yl)-3-methoxyphenol | [M+H]+ | 281.1285 | 281.1287 | scholaris.ca |

| 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)phenol | [M]+ | 208.0403 | 208.0402 | scholaris.ca |

| 2-(1-benzyl-4-phenyl-1H-pyrazol-3-yl)phenol | [M+H]+ | 301.1335 | 301.1337 | scholaris.ca |

Computational and Theoretical Investigations on 2 4 Methyl 1h Pyrazol 3 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitybohrium.comresearchgate.netnih.govnih.govacs.orgbohrium.com

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For 2-(4-Methyl-1H-pyrazol-3-yl)phenol and its derivatives, DFT calculations have been instrumental in understanding their geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Energy Landscape Analysis

Theoretical calculations, often using methods like B3LYP with basis sets such as 6-311++G**, are performed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. nih.gov For pyrazole (B372694) derivatives, these studies often explore different possible conformations and their relative energies. For instance, in a related compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol, the pyrazole ring and one of the hydroxy-substituted benzene (B151609) rings are nearly coplanar, with a dihedral angle of 7.5 (3)°. nih.gov This planarity is often influenced by intramolecular hydrogen bonds, such as an O—H⋯N interaction. nih.gov The analysis of the conformational energy landscape helps identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility.

Table 1: Example of Optimized Geometric Parameters for a Pyrazole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C3–N7 | 1.299 | - | - |

| C-N-N | - | 111.5 | - |

This table is illustrative and based on data from related pyrazole structures. Specific values for this compound would require dedicated calculations. nih.govnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determinationnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netderpharmachemica.com A smaller band gap suggests a more reactive molecule. researchgate.net For various pyrazole derivatives, the HOMO-LUMO gap has been calculated to be around 3.92 eV to 4.9266 eV. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -0.3316 |

| ELUMO | -0.0472 |

This table is illustrative and based on data from related pyrazole structures. Specific values for this compound would require dedicated calculations. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identificationnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map displays different potential regions in different colors. Red areas indicate negative electrostatic potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-poor regions that are prone to nucleophilic attack. nih.gov For phenolic pyrazole compounds, the MEP analysis would likely show negative potential around the oxygen atom of the phenol (B47542) group and the nitrogen atoms of the pyrazole ring, identifying them as potential sites for interaction with electrophiles. researchgate.net

Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactionsnih.gov

Table 3: Example of Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Pyrazole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π*(C13-N18) | 22.17 |

| σ(C13-N18) | σ*(N19-C21) | 1.82 |

| σ(N19-C21) | σ*(C22-C23) | 1.91 |

This table is illustrative and based on data from a related pyrazole structure. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effectsresearchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations can provide insights into their conformational dynamics and the influence of the solvent environment. nih.govchemmethod.com These simulations can reveal how the molecule changes its shape and how it interacts with solvent molecules, which is crucial for understanding its behavior in a solution. chemmethod.com For example, MD simulations can be used to assess the stability of different conformations and the interactions between the solute and solvent, which can affect the molecule's properties and reactivity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling (Applicable to Non-Prohibited Mechanistic Studies)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole derivatives, QSAR studies can be employed to predict their activity based on various molecular descriptors. nih.govfrontiersin.org These descriptors can be steric, electronic, or hydrophobic in nature. nih.gov For instance, a QSAR study on pyrazolo[4,5-c]quinolines showed that their ability to bind to a specific receptor was significantly correlated with steric and hydrophobic constants of the substituents on the aryl ring. nih.gov Such models can be valuable in guiding the design of new pyrazole derivatives with desired properties, although specific mechanistic studies may be subject to restrictions.

Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. rjptonline.orgphyschemres.org This approach allows for the calculation of parameters that can be directly compared with experimental spectra, such as Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The correlation between the calculated and experimental data provides strong evidence for the proposed molecular structure. derpharmachemica.com

The typical computational workflow involves several key steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule, its ground state geometry. This is achieved by using a selected DFT functional, such as the widely used B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). physchemres.orgworldscientific.com This process minimizes the energy of the molecule to find its most plausible structure.

Vibrational Frequency Analysis: Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes observed in FT-IR and Raman spectra. A key aspect of this analysis is the use of scaling factors (typically around 0.96) to correct for systematic errors arising from the harmonic approximation and basis set limitations. mdpi.com The potential energy distribution (PED) analysis is also often employed to provide a detailed assignment for each vibrational mode. researchgate.networldscientific.com

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei within the DFT framework. researchgate.net The calculated shielding tensors are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Electronic Spectra Simulation: The electronic absorption properties, observed in UV-Vis spectroscopy, are predicted using Time-Dependent Density Functional Theory (TD-DFT). rjptonline.org This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied ones (like the LUMO - Lowest Unoccupied Molecular Orbital). These transitions correspond to the absorption maxima (λmax) in the experimental spectrum. physchemres.org

Correlation with Experimental Data

A strong correlation between the predicted and measured spectroscopic data validates the optimized molecular structure. For related pyrazole compounds, studies consistently show good agreement. For example, in analyses of other pyrazole derivatives, calculated vibrational frequencies after scaling often align closely with experimental FT-IR and Raman peaks, and predicted NMR chemical shifts show a linear correlation with experimental values. researchgate.netderpharmachemica.com

While specific data tables for this compound are not available in the reviewed literature, the following tables illustrate how such a correlation would typically be presented.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) FT-IR (cm⁻¹) | Assignment (based on PED) |

| 3382 | 3375 | N-H stretching |

| 3010 | 3015 | Aromatic C-H stretching |

| 1600 | 1595 | C=N stretching |

| 1440 | 1435 | C-H deformation |

| 759 | 764 | C-H out-of-plane bending |

This table is illustrative, based on data for related compounds. derpharmachemica.comexcli.de

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Pyrazole Derivative

| Atom | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) | Experimental ¹H (ppm) | Calculated ¹H (ppm) |

| Pyrazole C3 | 148.8 | 149.2 | - | - |

| Pyrazole C4 | 114.4 | 115.0 | - | - |

| Pyrazole C5 | - | - | 6.66 | 6.70 |

| Phenol C1 | 155.6 | 156.0 | - | - |

| Methyl C | 13.8 | 14.1 | 2.43 | 2.48 |

| OH | - | - | 8.62 | 8.65 |

This table is illustrative, based on data for related compounds. excli.demdpi.com

Table 3: Illustrative Comparison of Experimental and Calculated UV-Vis Absorption Wavelengths (λmax in nm)

| Experimental (Solvent) | Calculated (TD-DFT) | Associated Transition |

| 255 (Ethanol) | 258 | π→π* (Aromatic Rings) |

| 301 (DCM) | 305 | n→π* |

This table is illustrative, based on data for related compounds. physchemres.orgmdpi.com

Coordination Chemistry of 2 4 Methyl 1h Pyrazol 3 Yl Phenol As a Ligand

Design Principles for Pyrazole-Phenol-Based Ligands

The design of pyrazole-phenol-based ligands is guided by several key principles aimed at controlling the coordination environment around a metal center, which in turn dictates the electronic, magnetic, and structural properties of the resulting complex. universiteitleiden.nluniversiteitleiden.nl The fundamental structure combines a pyrazole (B372694) ring and a phenol (B47542) group, offering distinct donor atoms—typically nitrogen from the pyrazole and oxygen from the phenol—for metal chelation. rsc.org

A primary design consideration is the strategic placement of substituents on both the pyrazole and phenol rings. universiteitleiden.nl Substituents on the pyrazole ring can modulate the steric and electronic properties of the ligand. universiteitleiden.nl For instance, groups at the 3- and 5-positions of the pyrazole ring primarily influence the steric environment around the metal ion, while substituents at the 4-position can significantly alter the electronic properties. universiteitleiden.nl The introduction of a phenol moiety as a substituent increases the number of potential coordination sites, enhancing the ligand's versatility. universiteitleiden.nl

The ability of the pyrazole N-H group to be deprotonated allows the pyrazolato anion to act as a bridging ligand, facilitating the formation of polynuclear complexes. researchgate.net This feature is crucial in the design of molecular magnets and catalysts where the distance and interaction between metal centers are critical. universiteitleiden.nl The rigidity of the pyrazole ring, combined with the flexibility of the phenolate (B1203915) linkage, allows for the formation of stable chelate rings and predictable coordination geometries. rsc.org Furthermore, the potential for inter-ligand hydrogen bonding, for example between the pyrazole N-H and a coordinated phenolate oxygen, can lead to the formation of pseudomacrocyclic structures, further stabilizing the metal complex. rsc.org

Synthesis and Physicochemical Characterization of Metal Complexes with 2-(4-Methyl-1H-pyrazol-3-yl)phenol Derivatives

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The resulting complexes are then characterized using a suite of physicochemical techniques to elucidate their structure and properties.

Formation and Characterization of Transition Metal Complexes (e.g., Copper(II), Platinum(II))

Copper(II) Complexes: Copper(II) complexes of pyrazole-based ligands have been extensively studied due to their interesting magnetic and structural properties. acs.org The synthesis of copper(II) complexes with ligands derived from bis(pyrazol-1-yl)acetic acid, for example, is achieved by reacting the ligand with a copper(II) salt like CuCl₂·2H₂O or CuBr₂ in a solvent such as methanol. mdpi.com Characterization is often performed using elemental analysis, infrared (IR) spectroscopy, and X-ray crystallography. mdpi.commdpi.com For instance, the reaction of Cu(ClO₄)₂·6H₂O with bis(3,5-dimethylpyrazol-1-yl)acetic acid in ethanol (B145695) yields the complex [HC(COOH)(pzMe2)₂]Cu[HC(COO)(pzMe2)₂]·ClO₄. mdpi.com X-ray photoelectron spectroscopy (XPS) can be employed to confirm the +2 oxidation state of the copper ion in these complexes. mdpi.com

Platinum(II) Complexes: Platinum(II) complexes are of significant interest due to their potential applications in materials science, particularly as phosphorescent materials for organic light-emitting diodes (OLEDs). mdpi.com The synthesis of a cyclometalated platinum(II) complex involving a (2-[4-methylpyrazol-1-yl]phenyl) ligand was achieved by reacting 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate(II). mdpi.com This initial reaction forms a chloro-bridged dimer, which is then reacted with a pyrazole-containing 1,3-dicarbonyl ligand to yield the final complex. mdpi.com Characterization techniques for these complexes include ¹H and ¹³C NMR spectroscopy, mass spectrometry, UV-Vis spectroscopy, and cyclic voltammetry. mdpi.com

| Compound Name | Metal Ion | Key Synthesis Feature | Characterization Techniques |

| [HC(COOH)(pzMe2)₂]Cu[HC(COO)(pzMe2)₂]·ClO₄ | Copper(II) | Reaction of bis(3,5-dimethylpyrazol-1-yl)acetic acid with Cu(ClO₄)₂·6H₂O | X-ray Crystallography, Elemental Analysis |

| (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione) | Platinum(II) | Cyclometalation reaction with K₂PtCl₄ followed by ligand exchange | NMR, Mass Spectrometry, UV-Vis, Cyclic Voltammetry |

Investigation of Coordination Modes and Ligand Binding Sites

The coordination modes of pyrazole-phenol ligands are diverse and play a critical role in the structure of the resulting metal complexes. researchgate.net The ligand can act as a neutral bidentate donor, coordinating through the phenolic oxygen and a pyrazole nitrogen. tandfonline.com Upon deprotonation of the phenolic hydroxyl group and the pyrazole N-H, the ligand can become a dianionic bridging ligand, linking multiple metal centers. rsc.org

X-ray crystallography is the definitive method for determining the precise coordination modes and binding sites in the solid state. rsc.org Spectroscopic techniques such as IR and NMR also provide valuable information. For example, the disappearance of the O-H stretching band in the IR spectrum of a complex compared to the free ligand suggests coordination of the phenolic oxygen via deprotonation. orientjchem.orgorientjchem.org In complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles, spectral studies have confirmed the monodentate behavior of the ligand. researchgate.net For Schiff base derivatives, coordination often occurs through the phenolic oxygen and the azomethine nitrogen. researchgate.net Six different coordination modes for phenolic pyrazole ligands have been identified in solid-state structures, highlighting their versatility. rsc.org

Electronic and Magnetic Properties of Metal-Pyrazole-Phenol Complexes

The electronic and magnetic properties of metal-pyrazole-phenol complexes are intrinsically linked to their geometric and electronic structures. These properties are investigated using techniques such as UV-Vis spectroscopy, cyclic voltammetry, and magnetic susceptibility measurements. mdpi.comscirp.org

UV-Vis spectroscopy provides insights into the electronic transitions within the complex. For instance, a cyclometalated Pt(II) complex with a (2-[4-methylpyrazol-1-yl]phenyl) ligand exhibits green fluorescence with an emission maximum at 514 nm. mdpi.comresearchgate.net The absorption spectrum of this complex shows intense intraligand transitions and moderately intense metal-to-ligand charge transfer (MLCT) bands. acs.org

Cyclic voltammetry is used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the electrochemical band gap of the complexes. mdpi.comresearchgate.net For the aforementioned Pt(II) complex, these values have been calculated from the cyclic voltammogram. researchgate.net

The magnetic properties of these complexes, particularly those containing paramagnetic metal ions like Cu(II) or Mn(II), are of great interest. scirp.org Pyrazole-based ligands are known to mediate magnetic exchange interactions between metal centers, which can be either ferromagnetic or antiferromagnetic depending on the specific structure. universiteitleiden.nl The magnetic susceptibility of high-spin Mn(II), Co(II), Ni(II), and Cu(II) complexes with 1-phenyl-3-substituted-4-nitroso-5-pyrazolones has been studied, revealing their high-spin configurations. scirp.org In dinuclear copper(II) complexes with pyrazolate bridges, the nature and magnitude of the magnetic coupling can be finely tuned by modifying the ligand structure. acs.org

Supramolecular Self-Assembly in Metal-Ligand Systems

Supramolecular self-assembly, driven by non-covalent interactions, is a powerful strategy for constructing complex, functional architectures from molecular building blocks. frontiersin.orgnih.gov In metal-ligand systems involving pyrazole-phenol ligands, both coordination bonds and weaker interactions like hydrogen bonding and π-π stacking direct the assembly process. frontiersin.orgresearchgate.net

The deprotonated pyrazolato anion is a particularly effective bridging unit for constructing polynuclear complexes and coordination polymers. researchgate.net The directionality of the pyrazole N-H group, which can act as a hydrogen bond donor, is a key feature in programming the self-assembly of supramolecular structures. researchgate.net For instance, in certain systems, pyrazoles and benzoic acids have been shown to form aromatic tetramer cores through N-H···O and O-H···N hydrogen bonds, which then stack to form columnar liquid crystalline phases. researchgate.net

Metal-directed self-assembly using bifunctional pyrazole-based ligands can lead to the formation of a variety of supramolecular architectures, from discrete macrocycles and cages to one-dimensional polymers. researchgate.net The choice of metal ion and the specific design of the ligand, including the placement of coordinating and hydrogen-bonding groups, are crucial in determining the final assembled structure. acs.org For example, subtle changes in ligand composition, such as introducing bulky end groups, can dramatically alter the resulting architecture from a square grid to a rectangular one. acs.org The use of hemilabile ligands, where one metal-ligand bond is weaker than another, allows for the formation of kinetically controlled products that can be driven by both chelation and π-π interactions. nih.gov

Exploration of Specific Functional Applications of 2 4 Methyl 1h Pyrazol 3 Yl Phenol Systems

Development of Chemosensors and Fluorescent Probes

The inherent chelating ability and responsive fluorescence of the 2-(4-methyl-1H-pyrazol-3-yl)phenol scaffold make it an excellent candidate for the design of chemosensors and fluorescent probes. These sensors can detect specific analytes, such as metal ions and changes in pH, through observable changes in their optical properties.

Selective Metal Ion Recognition and Sensing (e.g., Cu²⁺, Zn²⁺, Co²⁺)

Derivatives of this compound have been successfully employed as chemosensors for the selective detection of various metal ions. The nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the phenolic hydroxyl group create a coordination site that can selectively bind to specific metal cations. This binding event often leads to a distinct colorimetric or fluorescent response, allowing for the visual or instrumental detection of the target ion.

For instance, a colorimetric chemosensor based on a hybrid hydrazo/azo dye system incorporating a pyrazole moiety demonstrated selectivity for Co²⁺, Zn²⁺, and Cu²⁺ at pH 7, with the solution changing color to violet, olive, and green, respectively. bohrium.comresearchgate.net At a more acidic pH of 5, the same sensor exhibited mono-selectivity for copper cations, turning green. bohrium.comresearchgate.net The detection limits for these ions were found to be in the micromolar range, highlighting the high sensitivity of such systems. bohrium.comresearchgate.net

The design of these chemosensors often involves modifying the core this compound structure to fine-tune its selectivity and sensitivity. This can include the introduction of different functional groups to the pyrazole or phenol (B47542) rings. The interaction between the sensor and the metal ion can be studied using various techniques, including Job's plot analysis to determine the binding stoichiometry. bohrium.comresearchgate.net

| Target Ion | Observed Color Change (pH 7) | Detection Limit (µM) |

| Co²⁺ | Violet | 0.59 - 0.98 |

| Zn²⁺ | Olive | 0.59 - 0.98 |

| Cu²⁺ | Green | 0.59 - 0.98 |

This table showcases the colorimetric response and detection limits of a pyrazole-based chemosensor for different metal ions. bohrium.comresearchgate.net

pH Sensing Mechanisms and Responsiveness

The phenolic hydroxyl group in the this compound structure imparts pH-responsive properties. Changes in the acidity or basicity of the surrounding medium can lead to the protonation or deprotonation of this group, which in turn alters the electronic properties and, consequently, the absorption and emission spectra of the molecule.

A notable example is a sensor that displays a significant color change from red to violet in alkaline pH. bohrium.comresearchgate.net This change is associated with two pKa values, recorded at 7.64 and 9.09, indicating a two-step deprotonation process. bohrium.comresearchgate.net The reversibility of this pH sensing has been demonstrated through cycling with acid and base, making these compounds suitable for reusable pH indicators. bohrium.comresearchgate.net

Luminescence Properties and Their Modulations for Sensing Applications

The fluorescence of this compound derivatives can be modulated by various external stimuli, forming the basis for their use as fluorescent sensors. The binding of a metal ion or a change in pH can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").

For example, the interaction of a pyrazoline-based fluorescent sensor with Fe³⁺ ions can lead to fluorescence quenching. researchgate.net In contrast, some pyrazole-based probes exhibit a "turn-on" fluorescence response upon binding with specific metal ions like Zn²⁺ due to mechanisms such as the inhibition of photoinduced electron transfer (PET) and activation of an intramolecular charge transfer (ICT) process. nih.gov

The design of dual chemosensors capable of detecting multiple analytes has also been explored. For instance, a diarylethene derivative containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine moiety acts as a fluorescent dual chemosensor for both Zn²⁺ and Al³⁺ ions. acs.org Similarly, rhodamine-based sensors incorporating pyrazole units have been developed for the selective detection of trivalent cations like Al³⁺, Cr³⁺, and Fe³⁺, where the spirolactam ring of the rhodamine opens upon metal ion binding, leading to a significant fluorescence enhancement. bohrium.com

The versatility of the this compound scaffold allows for the development of a wide range of fluorescent probes with tailored specificities and response mechanisms for diverse sensing applications. researchgate.netgrowingscience.com

Application as Solvent Extraction Reagents for Metal Separation and Recovery

Phenolic pyrazole derivatives, including those based on the this compound structure, have shown significant promise as solvent extraction reagents for the separation and recovery of metals, particularly copper. rsc.org These compounds can function as effective extractants, demonstrating comparable strength and selectivity over Fe(III) to commercially used reagents. rsc.orgrsc.org

The extraction process involves a pH-dependent equilibrium where the phenolic pyrazole in an organic solvent extracts the metal ion from an aqueous phase. rsc.org The efficiency of this extraction is heavily influenced by the substituents on the phenol ring. For instance, the introduction of an electron-withdrawing nitro group ortho to the phenolic hydroxyl group can dramatically increase the extraction distribution coefficient for copper by nearly three orders of magnitude compared to its unsubstituted counterpart. rsc.orgrsc.org

Structural studies using X-ray crystallography and density functional theory (DFT) calculations have revealed that the stability of the resulting metal complexes is enhanced by inter-ligand hydrogen bonding between the pyrazole NH group and the phenolate (B1203915) oxygen atom, leading to the formation of pseudomacrocyclic structures. rsc.orgrsc.org This structural feature contributes significantly to the extraction strength of these reagents.

| Extractant | Relative Extraction Strength for Cu²⁺ |

| 4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol | Baseline |

| 2-nitro-4-methyl-6-[5-(2,4,4-trimethylpentyl)-1H-pyrazol-3-yl]phenol | ~1000x higher than baseline |

This table illustrates the significant impact of a nitro substituent on the copper extraction efficiency of a phenolic pyrazole extractant. rsc.orgrsc.org

Investigation of Photochromic Behavior in this compound Scaffolds

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in compounds incorporating the pyrazole framework. While direct studies on this compound itself are limited, related pyrazole-containing systems have demonstrated interesting photochromic properties.

For example, a diazabicyclo[3.1.0]hex-3-ene derivative incorporating a pyrazole moiety exhibits a color change from colorless to yellow upon exposure to UV light. mdpi.comresearchgate.net This phenomenon is attributed to a ring-opening reaction induced by the light. mdpi.com Similarly, Schiff bases containing a pyrazolone (B3327878) ring can exhibit photochromism in the solid state, with the proposed mechanism involving a photoinduced intermolecular hydrogen bond leading to an enol-to-keto transformation. researchgate.net These findings suggest the potential for designing novel photochromic materials based on the this compound scaffold.

Assessment of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics. Phenol and pyrazole derivatives have been identified as promising candidates for NLO materials.

Quantum chemical calculations on various phenols have shown that these compounds can possess significant first hyperpolarizability (β), a key parameter for second-order NLO activity. researchgate.net The NLO properties are highly dependent on the molecular structure, with the presence of electron-donating and electron-accepting groups enhancing the NLO response. researchgate.net

Mechanistic Insights into Agrochemical Applications: Insecticidal Activity

The exploration of this compound and its derivatives has revealed significant potential for their application as insecticidal agents in the agrochemical sector. Research into this class of compounds is driven by the continuous need for novel insecticides to manage pest resistance and to develop more selective and environmentally conscious pest control solutions. Current time information in New York, NY, US.

Detailed Research Findings

The insecticidal properties of pyrazole-based compounds are well-documented, with many commercially successful insecticides belonging to this chemical family. globalresearchonline.net Their mode of action often involves the disruption of vital physiological processes in insects. While specific research focusing exclusively on this compound is limited in publicly available literature, studies on structurally similar pyrazole-phenol systems provide valuable insights into their potential insecticidal activity and mechanism of action.

One pertinent study investigated the insecticidal activity of derivatives of 2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, a compound structurally analogous to this compound. nih.gov The research demonstrated that modifications to the core structure could yield compounds with significant efficacy against various insect pests. The study highlighted the importance of the hydroxyl (-OH) group on the phenol ring, suggesting it plays a crucial role in the compound's interaction with the biological target within the insect. nih.gov The presence of an OH group can facilitate interactions within the insect's biological systems, and its blocking or modification can alter the compound's activity. nih.gov

For instance, certain derivatives of the analogous pyrazole-phenol compound exhibited high mortality rates against the Indian mealmoth (Plodia interpunctella) and the brown rice planthopper (Nilaparvata lugens). nih.gov The structure-activity relationship (SAR) analysis from this study indicated that the presence of an oxirane ring in one of the derivatives contributed significantly to its activity, as it could be cleaved to form a hydroxyl group that readily interacts with the insect's biological systems. nih.gov Furthermore, the introduction of an electron-withdrawing group, such as a nitro group, on a phenyl substituent of the pyrazole ring was found to enhance the insecticidal potency, likely by facilitating electrostatic hydrogen bond interactions with the target site. nih.gov

The following table summarizes the insecticidal activity of selected derivatives of the closely related 2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol against two common insect pests.

Table 1: Insecticidal Activity of 2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol Derivatives at 400 µg/mL nih.gov

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| Compound 5 | P. interpunctella | 100 |

| N. lugens | 82 | |

| Compound 9 | P. interpunctella | 100 |

| N. lugens | 86.6 | |

| Compound 10 | P. interpunctella | 96.6 |

| N. lugens | 83.3 | |

| Compound 17 | P. interpunctella | 100 |

| N. lugens | 85.3 | |

| Thiamethoxam (Standard) | P. interpunctella | 100 |

| N. lugens | 86.6 |

The data indicates that several derivatives exhibit insecticidal efficacy comparable to the commercial insecticide Thiamethoxam against P. interpunctella.

Mechanistic Insights

The insecticidal mechanism of pyrazole derivatives is generally attributed to their ability to interfere with the insect's nervous system or energy metabolism. researchgate.net Phenylpyrazole insecticides, a well-known subgroup, are recognized for their action as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. acs.org By blocking the GABA-gated chloride channels in insect neurons, these compounds prevent the influx of chloride ions, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect. acs.org

Another established mode of action for some pyrazole insecticides is the inhibition of mitochondrial electron transport at complex I (NADH:ubiquinone oxidoreductase). acs.org This disruption of the respiratory chain impedes the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to cellular energy depletion and insect mortality. acs.org

Docking simulations performed on derivatives of the analogous 2-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol suggest that these compounds can effectively interact with protein pockets, with the hydroxyl group playing a key role in forming hydrogen bonds with amino acid residues at the target site. nih.gov This interaction is crucial for the compound's inhibitory action.

While the precise molecular target of this compound has not been definitively elucidated, the available evidence from related compounds strongly suggests that its insecticidal activity likely stems from one of these established mechanisms of action common to pyrazole-based agrochemicals. The presence of both the pyrazole and phenol moieties provides a versatile scaffold for chemical modification to optimize potency and selectivity against target pests. globalresearchonline.net

Biochemical Interactions and Mechanistic Studies of 2 4 Methyl 1h Pyrazol 3 Yl Phenol Derivatives in Vitro Focus

Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) Elucidation

Derivatives of 2-(4-methyl-1H-pyrazol-3-yl)phenol have been identified as potent inhibitors of various enzymes, and structure-activity relationship (SAR) studies have been crucial in optimizing their inhibitory activity.

Inhibition Kinetics and Binding Site Characterization (e.g., Monoamine Oxidase, Leucine-Rich Repeat Kinase 2 (LRRK2))

Monoamine Oxidase (MAO) Inhibition:

Certain pyrazoline derivatives have shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. researchgate.netresearchgate.netacs.org The inhibition is often reversible and can be selective for one isoform over the other. researchgate.netresearchgate.net

Inhibition Kinetics: Studies on 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole revealed it to be a potent MAO inhibitor with a Ki value in the nanomolar range. globalresearchonline.net The mode of inhibition for many pyrazoline derivatives is found to be non-competitive. globalresearchonline.net

Binding Site Characterization: Molecular docking studies suggest that the pyrazoline nucleus interacts with the catalytic site of the MAO enzymes. For instance, the 2,4-dihydroxyl and 3-methyl groups on the phenyl ring of a pyrazoline scaffold have been shown to form favorable interactions with amino acid residues like Tyr398 and Tyr435 in the enzyme's active site. researchgate.net The presence of a hydroxyl group at the 4-position of the disubstituted phenyl ring is critical, as its absence can lead to a significant decrease in MAO-B inhibitory activity. researchgate.net The substitution pattern on the pyrazoline ring, particularly at positions 1, 3, and 5, plays a crucial role in determining the inhibitory potency and selectivity for MAO-A or MAO-B. researchgate.netacs.org

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition:

Mutations and increased kinase activity of LRRK2 are associated with Parkinson's disease, making it a key therapeutic target. nih.govnih.gov Derivatives of 7H-pyrrolo[2,3-d]pyrimidine, which can be considered structurally related to pyrazole (B372694) systems, have been developed as LRRK2 inhibitors. biorxiv.org

Inhibition Kinetics: Some of these inhibitors have demonstrated high potency with IC50 values in the low nanomolar range. scispace.commdpi.com For example, a fragment hit-derived arylpyrrolo[2,3-b]pyridine LRRK2 inhibitor showed an IC50 of 24 nM for wild-type LRRK2. scispace.com

Binding Site Characterization: These inhibitors are often type-I or type-II kinase inhibitors, binding to the ATP-binding site of the LRRK2 kinase domain. nih.govbiorxiv.org The development of these inhibitors has been guided by structural biology, including the use of crystallographic surrogates like checkpoint kinase 1 (CHK1) to model the LRRK2 binding site. scispace.com The selectivity of these inhibitors can be enhanced by introducing specific substitutions that create favorable interactions within the binding pocket. For instance, a chlorine atom at the 2-position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold was found to increase selectivity. nih.gov

Table 1: Enzyme Inhibition Data for Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC50/Ki) | Key Structural Features for Activity |

| 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole | MAO | Ki ≈ 10⁻⁸ M | 2,4-dihydroxyphenyl and 3-methylphenyl groups |

| Arylpyrrolo[2,3-b]pyridine derivative | LRRK2 | IC50 = 24 nM (WT) | Arylpyrrolo[2,3-b]pyridine core |

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl) phenol (B47542) analogs | MAO-A/B | R-isomers more active for hMAO-A | Chirality at C5 of pyrazoline ring |

Disruption of Protein-Protein Interactions (e.g., TEAD-YAP Interaction)

The interaction between the transcriptional coactivator YAP and the transcription factor TEAD is a critical component of the Hippo signaling pathway, which is often dysregulated in cancer. researchgate.netelifesciences.org Disrupting this protein-protein interaction (PPI) has emerged as a promising anti-cancer strategy. elifesciences.orgresearchgate.net

Mechanism of Disruption: A series of trisubstituted pyrazoles have been identified as inhibitors of the YAP-TEAD interaction. researchgate.net These small molecules bind to a cryptic pocket at interface 2 of TEAD, which is revealed upon the movement of the phenol ring of residue Y382. researchgate.net One such compound, referred to as compound 6, was shown to disrupt the YAP/TAZ-TEAD interaction in HEK293T cells. researchgate.net Another compound, 2-[(E)-(2-Phenylpyrazol-3-yl)iminomethyl]phenol, has also been identified as a potent inhibitor of the TEAD-YAP interaction. mdpi.com

Structure-Activity Relationship: The discovery of these pyrazole-based inhibitors targeting interface 2 provides a new family of YAP/TAZ-TEAD disruptors. researchgate.net The ability of these compounds to inhibit TEAD target genes and cell proliferation highlights their potential as therapeutic agents. researchgate.net

Receptor Ligand Binding and Allosteric Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 2 (mGlu2))

Allosteric modulation of G protein-coupled receptors (GPCRs) like the metabotropic glutamate receptor subtype 2 (mGlu2) presents a sophisticated approach for therapeutic intervention. researchgate.netnih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric ligand (glutamate) binding site, offering advantages such as higher subtype selectivity and a ceiling effect. nih.govnih.gov

Positive Allosteric Modulators (PAMs): Pyrazole-containing compounds have been investigated as positive allosteric modulators (PAMs) of mGlu2. researchgate.netacs.org These PAMs enhance the receptor's response to glutamate. For instance, a series of 7-(phenylpiperidinyl)-1,2,4-triazolo[4,3-a]pyridines, which are structurally related to pyrazoles, were found to be potent and selective mGlu2 PAMs. researchgate.net

Binding and Mechanism: The allosteric binding site on mGlu2 is located within the 7-transmembrane (7TM) domain. researchgate.netnih.gov The binding of a PAM can be influenced by the presence of the orthosteric agonist, with some PAMs showing increased affinity when glutamate is bound. nih.gov Computational modeling and mutagenesis studies have been instrumental in elucidating the binding mode of these allosteric modulators, revealing key interactions with specific amino acid residues in the 7TM domain. nih.gov

In Vitro Antimicrobial and Antifungal Activity Mechanisms

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. semanticscholar.orgacgpubs.orgmedwinpublishers.com

Bacterial Inhibition Mechanisms (Gram-positive vs. Gram-negative)

Numerous studies have reported the antibacterial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. semanticscholar.orgjpionline.org

Differential Activity: In many cases, these compounds exhibit greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli. jpionline.orgjapsonline.com For example, a study on novel pyrazole-4-carboxamide derivatives found that they generally showed better inhibition of Gram-positive bacteria. japsonline.com

Structure-Activity Relationship: The nature and position of substituents on the pyrazole and associated phenyl rings significantly influence the antibacterial spectrum and potency. japsonline.com Electron-donating groups (e.g., -OCH3) and strong electron-withdrawing groups (e.g., -NO2) on the phenyl ring of pyrazole-4-carboxamide derivatives were found to be active against both Gram-positive and Gram-negative strains. japsonline.com

Mechanism of Action: The precise mechanisms of bacterial inhibition by many pyrazole derivatives are still under investigation. However, some studies suggest that these compounds may act as inhibitors of bacterial histidine kinases by binding to the ATP-binding domain, which shares similarity with the ATPase domain of eukaryotic HSP90. wur.nl

Table 2: Antibacterial Activity of Pyrazole Derivatives

| Bacterial Strain | Compound/Derivative Class | Activity (e.g., Zone of Inhibition, MIC) | Reference |

| Staphylococcus aureus (Gram-positive) | 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol | Good antimicrobial activity | jpionline.org |

| Escherichia coli (Gram-negative) | Pyrazole-4-carboxamide derivatives | Moderate to good inhibitory potential | japsonline.com |

Fungal Inhibition Mechanisms (e.g., Candida albicans, Cryptococcus neoformans)

Pyrazole derivatives have also shown promising activity against various fungal pathogens. semanticscholar.orgmedwinpublishers.comresearchgate.net

Candida albicans Inhibition: Several pyrazole derivatives have demonstrated significant inhibitory effects on the growth of Candida albicans. semanticscholar.orgresearchgate.net For some derivatives, the minimum inhibitory concentration (MIC) values are comparable to or even better than standard antifungal agents. researchgate.net The mechanism of action against C. albicans for some pyrazole derivatives is thought to involve the inhibition of the CaCYP51 protein (lanosterol 14-α-demethylase), a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.netresearchgate.net Other studies have pointed to the inhibition of the fungal kinase Yck2 as a potential mechanism. biorxiv.org

Cryptococcus neoformans Inhibition: Pyrazole derivatives have also been evaluated for their activity against Cryptococcus neoformans. medwinpublishers.comresearchgate.netresearchgate.net The proposed mechanism for some derivatives involves interaction with the farnesyltransferase (CnFTase) protein in C. neoformans. researchgate.netresearchgate.net

Structure-Activity Relationship: The antifungal activity is highly dependent on the substitution pattern. For instance, in a series of azomethine-pyrazole derivatives, a chloride substituent led to high toxicity against C. albicans, while an unsubstituted compound was more active against other Candida species. researchgate.net The introduction of electron-releasing groups like -OH and -OCH3 on the aromatic ring attached to the pyrazole nucleus has been shown to enhance antifungal potency. researchgate.net

Table 3: Antifungal Activity of Pyrazole Derivatives

| Fungal Strain | Compound/Derivative Class | Activity (e.g., MIC) | Proposed Mechanism |

| Candida albicans | Azomethine-pyrazole derivative with chloride substituent | MIC50 = 2.08 µg/mL | Inhibition of CaCYP51 |

| Cryptococcus neoformans | Azomethine-pyrazole derivatives | Moderate to high activity | Interaction with CnFTase |

| Candida albicans | Phenol analog of a diarylpyrazole | Yck2 IC50 = 0.35 µM | Selective inhibition of Yck2 |

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the interactions between ligands, such as derivatives of this compound, and their biological targets at a molecular level. These in silico techniques predict the binding affinity and mechanism of a ligand within the active site of a target protein, providing insights that can guide the design of more potent and selective molecules. researchgate.net

Molecular docking studies have been widely used to investigate the ligand-target interactions of various pyrazole-containing compounds. tandfonline.comsemanticscholar.org For instance, the binding patterns of newly synthesized pyrazole derivatives with the active site of dihydrofolate reductase (DHFR) have been predicted to understand the structural requirements for their inhibitory activity. tandfonline.comsemanticscholar.org The process typically involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data from resources like the Protein Data Bank (PDB). researchgate.net The ligand's conformation is then optimized, and its binding affinity is predicted using scoring functions within the docking software. researchgate.net

Molecular dynamics simulations further refine the understanding of the stability of the ligand-protein complex over time. chemmethod.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more dynamic picture of the interaction. chemmethod.com For example, MD simulations have been used to confirm the stability of the binding of substituted pyrazole derivatives to the dipeptidyl peptidase-IV (DPP-IV) enzyme. chemmethod.com

In the context of anticancer research, molecular docking has been employed to study the interaction of pyrazole derivatives with various targets, including tubulin and protein kinases. researchgate.netrsc.org These studies help in rationalizing the observed biological activities and provide a basis for designing new analogs with improved efficacy. researchgate.net The insights gained from these computational approaches are crucial for the development of novel therapeutic agents based on the pyrazole scaffold.

Investigation of In Vitro Cytotoxicity and Cellular Pathway Modulation

Induction of Programmed Cell Death Pathways (e.g., Apoptosis via PARP-1 Cleavage, Caspase 9 Activation)

Derivatives of pyrazole have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through various mechanisms, including the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1) and the activation of initiator caspases like caspase-9. jpp.krakow.plnih.govresearchgate.netumtm.czmdpi.com Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a key strategy in cancer therapy.

The cleavage of PARP-1, a nuclear enzyme involved in DNA repair, is a well-established hallmark of apoptosis. atlasgeneticsoncology.org During apoptosis, caspases, which are a family of protease enzymes, cleave PARP-1 into an 89 kDa and a 24 kDa fragment, which significantly reduces its DNA binding capacity. atlasgeneticsoncology.org Several studies have shown that pyrazole derivatives can induce this cleavage. For example, certain pyrazolo[4,3-c]pyridine derivatives have been shown to cause PARP-1 cleavage in cancer cell lines. researchgate.netumtm.czmdpi.com Similarly, other pyrazole compounds have also been reported to induce PARP-1 cleavage, indicating the activation of downstream executioner caspases like caspase-3. researchgate.netjpp.krakow.plnih.gov

The activation of caspase-9 is a key event in the intrinsic, or mitochondrial, pathway of apoptosis. jpp.krakow.pl This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. jpp.krakow.pl Activated caspase-9 then triggers a cascade of effector caspases that dismantle the cell. Research has demonstrated that certain pyrazole derivatives can activate caspase-9. jpp.krakow.plnih.govresearchgate.netumtm.czmdpi.com For instance, a study on pyrazolo[4,3-c]pyridines found that the most active compound activated the initiator caspase-9. researchgate.netumtm.czmdpi.com Other pyrazole-based compounds have also been shown to enhance caspase-9 activation, leading to apoptosis. jpp.krakow.plnih.gov

The ability of these pyrazole derivatives to induce apoptosis through both PARP-1 cleavage and caspase-9 activation highlights their potential as anticancer agents that can trigger cell death through multiple pathways.

Below is a table summarizing the effects of selected pyrazole derivatives on apoptosis markers.

| Compound/Derivative | Cell Line | Effect on PARP-1 Cleavage | Effect on Caspase 9 Activation | Reference |

| Tospyrquin | HT29 | Induced | Activated | jpp.krakow.plnih.gov |

| Tosind | HT29 | Induced | Activated | jpp.krakow.plnih.gov |

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Induced | Activated | researchgate.netumtm.czmdpi.com |

| Triazolo[4,3-b]pyridazine derivative 4g | - | - | Activated | rsc.org |

Modulation of Cellular Proliferation Markers (e.g., PCNA Expression)

In addition to inducing apoptosis, derivatives of this compound have been shown to modulate markers of cellular proliferation, such as the Proliferating Cell Nuclear Antigen (PCNA). PCNA is a key protein involved in DNA replication and repair, and its expression levels are often elevated in rapidly dividing cancer cells. Therefore, a reduction in PCNA expression can indicate an antiproliferative effect.

A study on a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines demonstrated that the most potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, reduced the expression levels of PCNA in cancer cell lines. researchgate.netumtm.czmdpi.com This finding suggests that the compound's antiproliferative activity is, at least in part, due to its ability to interfere with the cell's machinery for DNA synthesis and proliferation. The reduction in PCNA expression, combined with the induction of apoptosis, indicates a multi-faceted mechanism of action for this class of compounds, targeting both cell death and cell growth pathways. researchgate.netumtm.czmdpi.com This dual activity is a desirable characteristic for potential anticancer agents.

The table below summarizes the observed effect of a pyrazole derivative on PCNA expression.

| Compound/Derivative | Cell Line | Effect on PCNA Expression | Reference |

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Reduced | researchgate.netumtm.czmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.